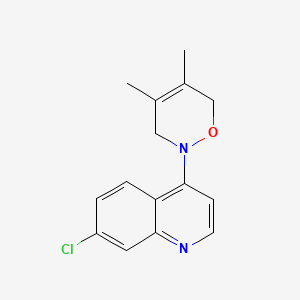
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties . This specific compound features a chloro group at the 7th position and a 3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl group at the 4th position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation . The use of green chemistry principles, including solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives, including Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)-, undergo various chemical reactions such as:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The chloro and oxazinyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also features a quinoline moiety.
Ciprofloxacin: A fluoroquinolone antibiotic with a related structure.
Uniqueness
Quinoline, 7-chloro-4-(3,6-dihydro-4,5-dimethyl-2H-1,2-oxazin-2-yl)- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives . The presence of the oxazinyl group, in particular, may enhance its pharmacological properties and make it a valuable compound for further research and development .
Properties
CAS No. |
90929-81-0 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-(7-chloroquinolin-4-yl)-4,5-dimethyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10-8-18(19-9-11(10)2)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7H,8-9H2,1-2H3 |
InChI Key |
WHDNGKPDTMTESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CON(C1)C2=C3C=CC(=CC3=NC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















